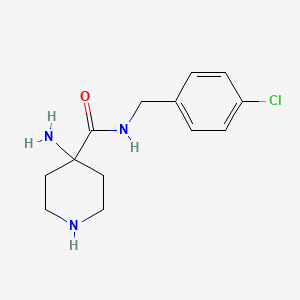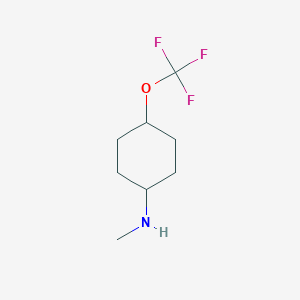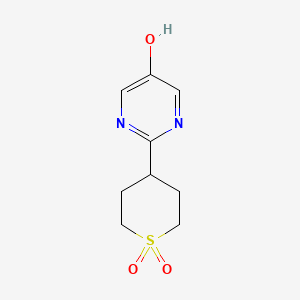
3-Methyl-4-(perfluoropropan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(perfluoropropan-2-yl)aniline is a chemical compound with the molecular formula C10H8F7N. It is known for its unique structure, which includes a perfluoropropan-2-yl group attached to an aniline ring. This compound is used in various organic synthesis processes and has applications in different scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(perfluoropropan-2-yl)aniline typically involves the reaction of 3-methylaniline with perfluoropropan-2-yl bromide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-(perfluoropropan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso compounds.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-4-(perfluoropropan-2-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(perfluoropropan-2-yl)aniline involves its interaction with specific molecular targets. The perfluoropropan-2-yl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the disruption of cellular processes and inhibition of enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-(perfluoropropan-2-yl)aniline
- 4-Methyl-4-(perfluoropropan-2-yl)aniline
- 3-Methyl-4-(perfluorobutan-2-yl)aniline
Uniqueness
3-Methyl-4-(perfluoropropan-2-yl)aniline is unique due to its specific substitution pattern and the presence of the perfluoropropan-2-yl group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C10H8F7N |
|---|---|
Peso molecular |
275.17 g/mol |
Nombre IUPAC |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-3-methylaniline |
InChI |
InChI=1S/C10H8F7N/c1-5-4-6(18)2-3-7(5)8(11,9(12,13)14)10(15,16)17/h2-4H,18H2,1H3 |
Clave InChI |
NEKPHZKSEKGQLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N)C(C(F)(F)F)(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12956122.png)
![8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956124.png)

![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B12956136.png)


